3-Fluoropiperidine

Beschreibung

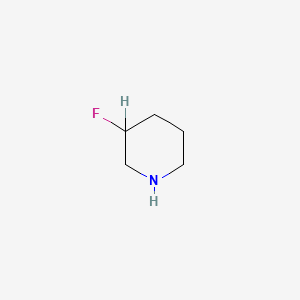

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQZLBLVRAJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922100 | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5 | |

| Record name | 3-Fluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropiperidine Derivatives

Historical Context and Early Approaches

Early methods for the synthesis of 3-fluoropiperidine derivatives often involved multi-step sequences with limitations in efficiency and stereocontrol. One of the initial strategies reported was the electrophilic fluorination of piperidone-derived enol equivalents. acs.orgnih.gov However, this approach frequently encountered issues with regioselectivity, particularly when applied to non-symmetrical piperidone scaffolds. acs.orgnih.gov Another early method involved the deoxofluorination of hydroxypiperidines, but these reactions required extensive pre-functionalization of the starting materials and suffered from poor atom economy. acs.orgnih.gov

The direct hydrogenation of fluorinated pyridines has also been explored as a pathway to fluoropiperidines. acs.orgnih.gov While this method can provide diastereoselective synthesis of these compounds, it often necessitates high hydrogen pressure, which can limit its operational simplicity. acs.orgnih.gov Intramolecular aminofluorination of olefins using palladium catalysis or hypervalent iodine reagents emerged as a more prevalent strategy. acs.orgnih.gov Nevertheless, these methods often rely on strong oxidizing agents or stoichiometric amounts of expensive or toxic reagents. acs.orgnih.gov The challenges associated with these early approaches spurred the development of more advanced and stereoselective synthetic strategies.

Advanced Strategies for Stereoselective Synthesis

The demand for enantiomerically pure this compound derivatives has driven the development of sophisticated stereoselective synthetic methods. These advanced strategies can be broadly categorized into electrophilic and nucleophilic fluorination approaches, each offering distinct advantages in controlling the stereochemical outcome of the reaction.

Electrophilic Fluorination Approaches

Electrophilic fluorination has become a cornerstone for the synthesis of 3-fluoropiperidines. This approach involves the reaction of an electron-rich precursor, such as an enolate or enol equivalent, with an electrophilic fluorine source ("F+"). The development of stable and easy-to-handle N-F reagents has been pivotal to the success of this strategy. acs.org

The electrophilic fluorination of enol equivalents derived from piperidones is a direct method for introducing a fluorine atom at the C3 position. acs.orgnih.gov This method typically involves the in situ generation of an enolate or the use of a pre-formed enol ether, which then reacts with an electrophilic fluorinating agent.

A common challenge with this approach is controlling the regioselectivity when the piperidone is not symmetrical. acs.orgnih.gov However, various N-protected piperidones have been successfully fluorinated using reagents like Selectfluor™. researchgate.netresearchgate.net The use of an acid catalyst, such as sulfuric acid, has been shown to facilitate these reactions, leading to faster product formation. researchgate.net For instance, the fluorination of N-protected piperidones can be accomplished on a significant scale, yielding monofluorinated products with high selectivity. researchgate.net

A notable example involves the treatment of an N-Cbz protected enamine with Selectfluor®, which not only installs the desired 3-fluoro substituent but also provides a functional handle at the 2-position, leading to the formation of a 2-allyl-3-fluoropiperidine derivative. researchgate.net

Table 1: Examples of Electrophilic Fluorination of Piperidone Derivatives

| Piperidone Derivative | Fluorinating Agent | Product | Reference |

| N-Boc-piperidone | Selectfluor™ | N-Boc-3-fluoropiperidone | researchgate.net |

| N-Cbz-2-allyl-2,3-dihydropyridine | Selectfluor® | N-Cbz-2-allyl-3-fluoropiperidine | researchgate.net |

This table is interactive. Click on the headers to sort.

N-fluoropyridinium salts, particularly N-fluoropyridinium triflate, are powerful and versatile electrophilic fluorinating agents. orgsyn.orgbeilstein-journals.org First reported in 1986, these reagents are stable, easy to handle, and can fluorinate a wide range of nucleophiles under mild conditions with high selectivity and yields. beilstein-journals.org The reactivity of these salts can be fine-tuned by altering the substituents on the pyridine (B92270) ring. orgsyn.org For example, electron-withdrawing groups increase the fluorinating power. orgsyn.orgbeilstein-journals.org

These reagents have been successfully used for the fluorination of various organic compounds, including enol silyl (B83357) ethers to produce α-fluoroketones. google.com The synthesis of these N-fluoropyridinium salts can be achieved through direct fluorination of the corresponding pyridine with a fluorine/nitrogen mixture in the presence of a suitable salt. beilstein-journals.org

Table 2: Reactivity of Substituted N-fluoropyridinium Triflates

| Substituent on Pyridine Ring | Relative Fluorinating Power |

| Electron-donating | Lower |

| Unsubstituted | Moderate |

| Electron-withdrawing | Higher |

This table is interactive. Click on the headers to sort.

A significant breakthrough in asymmetric electrophilic fluorination was the development of chiral N-F reagents. chimia.ch The first of these were chiral N-fluorosultams, derived from camphor. beilstein-journals.org These reagents demonstrated the potential for enantioselective fluorination, achieving up to 70% enantiomeric excess (ee) in the fluorination of β-ketoester enolates. beilstein-journals.org Later, more structurally refined chiral N-fluorosultams were developed, leading to improved enantioselectivities. clockss.org

Another powerful strategy involves the use of a combination of the commercially available achiral fluorinating agent Selectfluor® with a chiral catalyst or additive. chimia.chillinois.edu Cinchona alkaloids and their derivatives have proven to be particularly effective in this role. illinois.eduacs.org In this approach, the cinchona alkaloid is believed to react with Selectfluor® in situ to generate a chiral N-fluoroammonium species that delivers the fluorine atom enantioselectively to the substrate. chimia.chacs.org This method has been successfully applied to the asymmetric fluorination of silyl enol ethers, β-keto esters, and oxindoles, affording the corresponding α-fluoro compounds with high yields and enantioselectivities. illinois.eduacs.org

More recently, catalytic enantioselective fluorination has been achieved using chiral transition metal complexes. For instance, titanium complexes have been used to catalyze the enantioselective fluorination of β-keto esters with Selectfluor®. illinois.eduresearchgate.net

Table 3: Enantioselective Fluorination using Chiral Reagents and Catalysts

| Substrate Type | Chiral Reagent/Catalyst | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| β-Ketoester enolate | Chiral N-fluorosultam | - | Up to 70% | beilstein-journals.org |

| Silyl enol ether | Cinchona alkaloid derivative | Selectfluor® | Up to 89% | acs.org |

| β-Keto ester | Chiral Ti(IV) complex | Selectfluor® | Moderate to good | illinois.edu |

This table is interactive. Click on the headers to sort.

Use of N-fluoropyridinium Triflates and Derivatives

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative and powerful strategy for the synthesis of 3-fluoropiperidines. This method involves the displacement of a leaving group by a fluoride (B91410) ion source. A key advantage of this approach is the availability of various fluoride reagents with different reactivities and handling requirements.

One notable development in this area is the use of DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride). nih.govfigshare.com This reagent has proven to be highly effective for the diastereoselective synthesis of substituted 4-fluoropiperidines via a fluoro-Prins reaction. nih.govfigshare.com Compared to more traditional reagents like pyridine/HF, DMPU/HF often provides higher yields and improved diastereoselectivity. nih.govfigshare.com The fluoro-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde in the presence of DMPU/HF, which acts as both an acid catalyst and a nucleophilic fluoride source. nih.gov

Another important nucleophilic fluorination strategy is the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters. rsc.org This method allows for the enantioselective construction of 3-fluoropiperidines from acyclic precursors. rsc.orgresearchgate.net The use of chiral ligands in conjunction with a palladium catalyst is crucial for achieving high levels of enantioselectivity. researchgate.net

Furthermore, hypervalent iodine reagents, activated by a Lewis acid such as BF3, can promote the cyclization of alkenyl N-tosylamides to form 3-fluoropiperidines. kg.ac.rsresearchgate.net In this process, the hypervalent iodine reagent facilitates an intramolecular aminofluorination of the double bond. kg.ac.rsresearchgate.net The selectivity of this reaction can be influenced by the nature of the ligands on the iodine(III) center and the presence of additives. researchgate.net

Deoxofluorination of Alkoxypiperidines

One of the established strategies to access 3-fluoropiperidines is through the deoxofluorination of the corresponding 3-hydroxypiperidine (B146073) precursors. This transformation typically involves the use of specialized fluorinating reagents that can replace a hydroxyl group with a fluorine atom.

While conceptually straightforward, this method has notable limitations. The reactions often necessitate significant pre-functionalization of the piperidine (B6355638) scaffold to ensure the presence of the hydroxyl group at the correct position. nih.govacs.org Furthermore, the process can suffer from poor atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.govacs.org These factors can make the synthesis lengthy and less efficient compared to more modern convergent strategies.

Fluorocyclization of Pent-4-en-1-amines

Fluorocyclization reactions provide a powerful method for constructing the fluorinated piperidine ring from acyclic precursors. This approach involves the intramolecular cyclization of an unsaturated amine, such as a pent-4-en-1-amine derivative, initiated by an electrophilic fluorine source.

Hypervalent iodine reagents are commonly employed for this purpose, often activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.orgkg.ac.rs The proposed mechanism involves the activation of the hypervalent iodine reagent, which then interacts with the alkene of the pent-4-en-1-amine to form an iodiranium(III) ion intermediate. kg.ac.rsacs.org This is followed by a diastereodetermining 5-exo-cyclization, where the nitrogen atom attacks intramolecularly to form the piperidine ring. kg.ac.rs The final step involves the displacement of the iodine group by a fluoride ion.

A significant challenge in this methodology is controlling selectivity. Competitive side reactions, particularly oxoamination (the incorporation of an oxygen atom), can occur, reducing the yield of the desired this compound. kg.ac.rs The selectivity of the reaction is highly dependent on the specific ligands attached to the iodine(III) reagent and the presence of additives like electrolytes. beilstein-journals.orgkg.ac.rs

Asymmetric Intramolecular Pd(II)-Catalyzed Aminofluorination of Unactivated Alkenes

A more advanced and highly selective method is the asymmetric intramolecular aminofluorination catalyzed by palladium(II) complexes. This reaction transforms unactivated alkenes, such as those in N-protected pent-4-en-1-amines, into enantiomerically enriched β-fluoropiperidines. nih.govresearchgate.net

This oxidative cyclization is typically achieved using a Pd(II) catalyst in the presence of an oxidant, such as phenyliodine(III) diacetate (PhI(OPiv)₂), and a fluoride source. beilstein-journals.orgthieme-connect.com The key to achieving high enantioselectivity is the use of chiral ligands. Chiral quinoline-oxazoline (Quox) ligands have proven particularly effective in this transformation. nih.govresearchgate.netsioc.ac.cnscilit.com

Researchers have found that using tetraethylammonium (B1195904) trifluoride (Et₄NF·3HF) as the nucleophilic fluoride source is crucial for achieving high enantioselective control. nih.govresearchgate.netsioc.ac.cn Additionally, the use of cesium trifluoromethoxide (CsOCF₃) as an additive has been shown to be key in obtaining products with excellent enantiomeric excess (ee). nih.govresearchgate.netsioc.ac.cn This method provides a reliable route to a wide array of chiral β-fluoropiperidines under mild reaction conditions. beilstein-journals.orgnih.gov

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules, including fluorinated heterocycles. nih.govwhiterose.ac.uk

A highly efficient and modular approach to functionalized 3-fluoropiperidines is the palladium-catalyzed [4+2] annulation. nih.govacs.org This one-pot cascade reaction involves the allylation of an α-fluoro-β-ketoester with a cyclic carbamate (B1207046), followed by a condensation step to form the piperidine ring. nih.govwhiterose.ac.uk

The reaction is typically catalyzed by a combination of a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a suitable ligand. nih.govacs.org The process begins with the palladium-catalyzed reaction between the α-fluoro-β-ketoester and the cyclic carbamate, which generates an allylated intermediate. This intermediate is then treated with an acid, like trifluoroacetic acid (TFA), to mediate a deprotection-condensation sequence, smoothly yielding the desired this compound derivative. nih.govacs.org

This methodology is notable for its operational simplicity, mild reaction conditions, and the high yields achieved for a variety of substrates. acs.org It allows for the rapid construction of a this compound core that is richly decorated with orthogonal functional groups (imine, ester, alkene), making the products versatile intermediates for further chemical modification. nih.govacs.org The reaction has been successfully scaled up to multigram quantities without a loss in yield. nih.govacs.org

| α-Fluoro-β-ketoester Substrate (Ar group) | Product | Yield (%) |

|---|---|---|

| Phenyl | 4a | 85 |

| 4-Methoxyphenyl | 4b | 82 |

| 4-Fluorophenyl | 4c | 81 |

| 4-Chlorophenyl | 4d | 84 |

| 4-(Trifluoromethyl)phenyl | 4e | 75 |

| 3-Methoxyphenyl | 4f | 83 |

| 2-Thienyl | 4g | 78 |

Reaction conditions: α-fluoro-β-ketoester (0.3 mmol), cyclic carbamate (0.2 mmol), Pd(dba)₂ (5 mol%), Ligand L1 (15 mol%), DCM, room temperature, 18 h.

The development of a highly enantioselective palladium-catalyzed allylic alkylation of acyclic α-fluoro-β-ketoesters represents a significant advance in the synthesis of chiral 3-fluoropiperidines. rsc.orgwhiterose.ac.uk This class of substrates has traditionally been challenging for asymmetric transformations, often resulting in low levels of enantiocontrol, which was frequently attributed to the presence of E/Z mixtures of the enolate intermediate. rsc.orgwhiterose.ac.uk

Recent work has demonstrated that high enantioselectivity can be achieved using the Trost family of chiral ligands. whiterose.ac.uk This research provided experimental evidence suggesting that poor enantiocontrol is not necessarily due to E/Z enolate mixtures but may relate to the s-cis/trans conformational mobility of the system. rsc.orgwhiterose.ac.uk

Pd-Catalyzed Hydrogenation of Fluoropyridines

A robust and straightforward method for producing a variety of (multi)fluorinated piperidines involves the palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines. nih.gov This approach provides a cis-selective reduction of the fluoropyridine ring. nih.gov

Initial investigations into the reduction of 3-fluoropyridine (B146971) using various heterogeneous catalysts in organic solvents showed limited success. nih.gov However, the combination of a palladium catalyst, specifically 20 wt % Pd(OH)₂ on carbon, with aqueous HCl in methanol (B129727) proved to be an effective system for the hydrogenation of fluorinated pyridines. nih.govacs.org The presence of a strong Brønsted acid is crucial, as its omission leads to decreased conversion and a predominance of the defluorinated side product. researchgate.net This method demonstrates good functional group tolerance, enabling the chemoselective reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) and imidazole. nih.govacs.org

To address the challenge of purifying volatile unprotected fluorinated piperidines, in situ protection with groups such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) has been successfully implemented, resulting in high yields and excellent diastereoselectivity. acs.org For instance, the synthesis of Cbz-protected this compound was achieved in high yield, and a gram-scale reaction afforded the desired product in 67% yield. acs.org

This methodology has been applied to the synthesis of fluorinated derivatives of important drug compounds and has been extended to the creation of enantioenriched fluorinated piperidines. nih.gov For example, an oxazolidine-substituted pyridine was hydrogenated diastereoselectively under acidic conditions. Subsequent in situ cleavage of the chiral auxiliary and reduction of the imine intermediate yielded the enantioenriched Cbz-protected this compound with a 95:5 enantiomeric ratio. nih.govacs.org

The substrate scope is broad, allowing for the synthesis of various substituted fluoropiperidines. nih.gov This includes the preparation of multifluorinated 4-aryl-3-fluoropiperidines and 2-aryl-3,5-difluoropiperidines in good yields and diastereoselectivities. nih.govacs.org

Table 1: Selected Examples of Pd-Catalyzed Hydrogenation of Fluoropyridines

| Starting Material | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 3-Fluoropyridine | Cbz-protected this compound | High | >20:1 | N/A |

| 3-Fluoropyridine | Fmoc-protected this compound | Good | >20:1 | N/A |

| Oxazolidine-substituted pyridine | Enantioenriched Cbz-protected this compound | 55% | N/A | 95:5 |

| 3,5-Difluoro-2-phenylpyridine | Cbz-protected 3,5-difluoro-2-phenylpiperidine | Good | >20:1 | N/A |

Data sourced from various studies on palladium-catalyzed hydrogenation. nih.govacs.org

Rhodium-Catalyzed Approaches

Rhodium catalysts have proven effective in the synthesis of this compound derivatives through different mechanistic pathways, including dearomatization-hydrogenation sequences and asymmetric carbometalation.

A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process offers a direct route to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govresearchgate.net This strategy overcomes challenges such as catalyst poisoning and hydrodefluorination that can occur with other hydrogenation methods. nih.gov The process involves an initial dearomatization of the pyridine ring using a borane (B79455) reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin), followed by hydrogenation of the resulting dienes. nih.gov

Initial studies using [Rh(COD)Cl]₂ as the catalyst for the hydrogenation of 3-fluoropyridine in the presence of HBpin showed good yield and chemoselectivity. nih.gov Further optimization identified a Rh-CAAC complex as the optimal catalyst. nih.govscientificupdate.com The reaction conditions, including solvent and pressure, were further refined to ensure high efficiency. nih.gov This method successfully produces a wide range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.netnih.gov The fluorine atoms in the resulting piperidine ring preferentially adopt an axial orientation, which has been attributed to a favorable dipole interaction between the C-F bond and the protonated nitrogen. scientificupdate.com

To prevent the loss of volatile fluorinated piperidine products, they are often trapped with trifluoroacetic anhydride. nih.gov For less reactive substrates, increasing the catalyst loading or reaction temperature can improve the yield. nih.gov

Table 2: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

| Substrate | Catalyst | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / HBpin | all-cis-3-Fluoropiperidine | Good | High |

| 3,5-Difluoropyridine | Rh-CAAC / HBpin | all-cis-3,5-Difluoropiperidine | Good | High |

| Substituted Fluoropyridines | Rh-CAAC / HBpin | all-cis-(Multi)fluorinated piperidines | Variable | High |

Data compiled from studies on rhodium-catalyzed dearomatization-hydrogenation. nih.govscientificupdate.com

An alternative rhodium-catalyzed approach provides access to enantioenriched 3-substituted piperidines through the asymmetric carbometalation of dihydropyridines. acs.orgsnnu.edu.cn This three-step process begins with the partial reduction of pyridine to a dihydropyridine, followed by a rhodium-catalyzed asymmetric reductive Heck reaction with an aryl, heteroaryl, or vinyl boronic acid, and concludes with a final reduction to the piperidine. acs.orgacs.org

The key step, the asymmetric carbometalation, was optimized using a combination of [Rh(cod)(OH)]₂, a chiral ligand such as (S)-Segphos, and an aqueous base in a biphasic solvent system. acs.orgacs.org These conditions furnish 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. acs.org The method exhibits broad functional group tolerance, accommodating various boronic acids, including those with indole (B1671886) and 2-fluoro-pyridine motifs, as well as different carbamate protecting groups on the dihydropyridine. snnu.edu.cn

The resulting tetrahydropyridines can be reduced to the corresponding 3-substituted piperidines, for example, by hydrogenation over a palladium on carbon catalyst, followed by deprotection. acs.org This strategy has been successfully applied to the formal syntheses of clinically relevant molecules. acs.org

Table 3: Rh-Catalyzed Asymmetric Carbometalation for Piperidine Synthesis

| Dihydropyridine Substrate | Boronic Acid | Product (after reduction) | Yield (tetrahydropyridine) | ee (tetrahydropyridine) |

|---|---|---|---|---|

| Phenyl carbamate dihydropyridine | Phenyl boronic acid | 3-Phenylpiperidine | 81% | 96% |

| Phenyl carbamate dihydropyridine | 2-Fluoro-pyridine boronic acid | 3-(2-Fluoropyridin-3-yl)piperidine | Good | High |

| Phenyl carbamate dihydropyridine | Cyclohexenyl boronic acid | 3-Cyclohexenylpiperidine | High | Excellent |

Data from research on the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgsnnu.edu.cnacs.org

Dearomatization-Hydrogenation Sequence of Fluoropyridine Precursors

Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering metal-free alternatives for various transformations, including the synthesis of fluorinated piperidines. rsc.org These reagents are noted for being environmentally friendly and relatively inexpensive. researchgate.netrsc.org

The cyclization of alkenyl N-tosylamides using BF₃-activated aryliodine(III) carboxylates presents an attractive method for constructing 3-fluoropiperidines. researchgate.netnih.govkg.ac.rs However, this approach can face challenges with selectivity, including competition from oxoamination side reactions and difficulties in controlling diastereoselectivity. researchgate.netbeilstein-journals.org

In-depth mechanistic studies have revealed that the reaction likely proceeds through the formation of a BF₃-coordinated I(III) reagent that attacks the carbon-carbon double bond to form an iodiranium(III) ion. researchgate.netkg.ac.rsacs.org This is followed by a diastereodetermining 5-exo-cyclization. researchgate.netkg.ac.rs The resulting transient pyrrolidine (B122466) intermediate with an exocyclic σ-alkyl-I(III) moiety can then undergo processes that dictate the final ring size and chemoselectivity. researchgate.netnih.govkg.ac.rs The nature of the ligand on the iodine(III) reagent and the presence of electrolytes have been shown to be important factors in controlling the reaction's outcome. researchgate.netkg.ac.rs

A metal-free synthesis of β-fluorinated piperidines was reported using PhI(OPiv)₂ as the oxidant, HF·pyridine as the fluoride source, and BF₃·OEt₂ as an activator. beilstein-journals.org This method successfully cyclized a range of unsaturated amines to produce racemic β-fluorinated piperidines in good yields, particularly for substrates without substituents on the alkene. beilstein-journals.org

The stereoselective synthesis of fluorinated nitrogen-containing heterocycles can be achieved through the use of chiral aryl iodide catalysts. nih.govnih.gov This approach has been successfully applied to the intramolecular aminofluorination of allylic amines to produce β-fluoroaziridines, which are valuable building blocks. nih.govacs.org

The method employs a chiral aryl iodide catalyst, a stoichiometric oxidant such as m-chloroperoxybenzoic acid (mCPBA), and a nucleophilic fluoride source like HF-pyridine. nih.govnih.gov This system allows for the synthesis of arylethylamine derivatives with fluorine-containing stereocenters in high diastereo- and enantioselectivity. nih.gov Catalyst-controlled diastereoselectivity has been demonstrated in the fluorination of chiral allylic amines, enabling the preparation of highly enantioenriched products. nih.govacs.org While initial attempts at a catalytic, enantioselective hypervalent iodine-mediated fluorocyclization to form piperidines showed low enantiomeric excess, these represent important preliminary findings. beilstein-journals.org More developed systems have been reported for the synthesis of fluorinated pyrrolidines and aziridines. nih.govacs.org For instance, a method for generating fluorinated piperidines enantioselectively using stoichiometric chiral iodine(III) reagents has also been described. nih.gov

BF3-Activated Aryliodine(III) Carboxylates for Cyclization of Alkenyl N-tosylamides

Chemoenzymatic Synthesis of Organofluorine Compounds

Chemoenzymatic synthesis represents a powerful strategy for the preparation of chiral organofluorine compounds, including derivatives of this compound. This approach merges the selectivity of enzymatic catalysis with the practicality of traditional organic synthesis to create stereochemically defined molecules. Enzymes, operating under mild conditions, can offer exquisite levels of stereo-, regio-, and chemoselectivity that are often difficult to achieve with conventional chemical catalysts. tandfonline.com

A key application of this methodology in the context of fluorinated heterocycles is the kinetic resolution of racemates. For instance, the synthesis of a fluorinated β-lactam, a related nitrogen-containing heterocycle, was achieved using an immobilized lipase (B570770) enzyme. beilstein-journals.org In this process, the enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer untouched and thus separated. beilstein-journals.org This strategy effectively establishes a stereocenter with a defined absolute configuration on the fluorinated heterocyclic ring. beilstein-journals.org The principles of such chemoenzymatic resolutions are directly applicable to the synthesis of enantiomerically pure fluorinated piperidines, providing a valuable route to chiral building blocks for pharmaceutical and agrochemical research. tandfonline.com

Synthesis of Multifluorinated Piperidines

The development of synthetic routes to piperidines bearing multiple fluorine atoms is of significant interest due to the profound effects these substituents can have on the molecule's conformational preferences and physicochemical properties. Research has led to robust methods for creating such structures with high diastereoselectivity.

One prominent strategy involves the hydrogenation of readily available and inexpensive fluoropyridines. A simple and effective protocol utilizes a heterogeneous palladium catalyst for the cis-selective hydrogenation of various fluoropyridines, yielding a wide array of (multi)fluorinated piperidines. huji.ac.ilnih.govacs.org This method demonstrates excellent chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems, and has been successfully applied to the synthesis of derivatives like 2-aryl-3,5-difluoropiperidine. nih.govacs.org

Another powerful approach is a one-pot, two-step dearomatization–hydrogenation process catalyzed by rhodium complexes. springernature.comresearchgate.net This method enables the highly diastereoselective synthesis of a variety of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. springernature.comresearchgate.net The process is notable for its ability to generate highly substituted and desirable products that were previously accessible only through lengthy, multi-step syntheses. springernature.com

| Method | Catalyst | Selectivity | Key Features |

| Heterogeneous Hydrogenation | Palladium (e.g., Pd/C) | cis-selective | Robust, tolerates air/moisture, chemoselective over other arenes. huji.ac.ilnih.gov |

| Dearomatization-Hydrogenation | Rhodium complex | all-cis | One-pot, two-step process, highly diastereoselective. springernature.comresearchgate.net |

Stereocontrol and Diastereoselectivity in Synthesis

Achieving precise control over stereochemistry is a central challenge in the synthesis of this compound derivatives. The relative and absolute configuration of substituents on the piperidine ring dictates the molecule's three-dimensional shape and, consequently, its biological activity. Various strategies have been developed to govern the diastereoselectivity of reactions that form the fluorinated piperidine core.

For example, the hydrogenation of fluoropyridines often proceeds with high diastereoselectivity, leading to products with a defined cis-relationship between substituents. nih.govspringernature.comresearchgate.net Similarly, the reduction of tetrahydropyridine (B1245486) intermediates can be highly diastereoselective. whiterose.ac.uk In other approaches, the stereochemistry of the final product is directly determined by the configuration of the chiral starting material, as seen in the synthesis of piperidine γ-amino acid derivatives from γ-lactams. jyu.fi

However, controlling selectivity can be problematic. The cyclization of alkenyl N-tosylamides promoted by hypervalent iodine reagents to form 3-fluoropiperidines often faces challenges with both chemoselectivity (competing oxoamination) and the ability to modulate diastereoselectivity. kg.ac.rsacs.orgresearchgate.net The outcome of these reactions is highly dependent on both the substrate structure and the specific reagents employed. kg.ac.rsacs.org

Substrate- and Reagent-Based Selectivity

The selectivity in the synthesis of 3-fluoropiperidines can be profoundly influenced by the choice of substrate and reagents. A clear illustration of this is the fluorocyclization of alkenyl N-tosylamides using BF₃-activated aryliodine(III) dicarboxylates. kg.ac.rsacs.orgresearchgate.netresearchgate.net

Substrate Control: Mechanistic studies have revealed that the structure of the starting alkene has a significant impact on reaction efficiency and product distribution. For instance, cyclopentane-based and cyclohexane-based substrates exhibit different behaviors in electrophile-promoted nucleophilic cyclizations, with the cyclopentyl substrate requiring greater structural deformation to undergo the desired ring-closing process. kg.ac.rs

Reagent Control: The nature of the hypervalent iodine(III) reagent is critical in directing the reaction toward the desired this compound product. The ligands attached to the iodine center dictate the chemoselectivity of the transformation. For example, in the cyclization of a specific N-tosylamide, cyclic reagents (CR1, CR2) were found to be slower than acyclic ones (AR1, AR2). kg.ac.rs However, the cyclic reagent CR1 delivered the highest yield of the desired fluorinated product, while CR2 led to more products of competing oxoamination. kg.ac.rs This highlights that subtle changes in the reagent's structure can dramatically alter the reaction's outcome. kg.ac.rsacs.org

The table below summarizes the effect of different hypervalent iodine reagents on the yield of a fluorinated piperidine product (2'-F) from a model substrate. kg.ac.rs

| Reagent | Ligand Type | Yield of 2'-F (%) |

| AR1 | Acyclic | 51 |

| AR2 | Acyclic | 35 |

| CR1 | Cyclic | 85 |

| CR2 | Cyclic | 55 |

Role of Ligands and Additives in Enantiocontrol

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the choice of chiral ligands and achiral additives is paramount for achieving high enantiocontrol.

Chiral Ligands: The enantioselective palladium-catalyzed allylic alkylation of α-fluoro-β-ketoesters provides a powerful method for accessing chiral this compound intermediates. whiterose.ac.ukwhiterose.ac.uknih.gov In this reaction, the enantiomeric excess (ee) of the product is directly controlled by the chiral ligand coordinated to the palladium catalyst. The Trost family of ligands, in particular, has proven effective, yielding products with up to 92% ee. whiterose.ac.uknih.gov The screening of different chiral ligands is a crucial step in optimizing the enantioselectivity of such transformations. whiterose.ac.uk

| Ligand | Solvent | Base | Conversion (%) | ee (%) |

| L3 (Trost Ligand) | THF | DIPEA | 99 | 81 |

| L4 (Trost Ligand) | THF | DIPEA | 99 | 75 |

| L6 (Trost Ligand) | Ether | DIPEA | 20 | 80 |

| L2 (PHOX Ligand) | THF | DIPEA | 99 | 0 |

Data derived from a study on the enantioselective allylic alkylation of an α-fluoro-β-ketoester. whiterose.ac.uk

Additives: Additives can play a critical, sometimes non-obvious, role in stereocontrol. In the asymmetric Pd(II)-catalyzed intramolecular aminofluorination of unactivated alkenes, which utilizes chiral quinoline-oxazoline (Quox) ligands, the additive CsOCF₃ was identified as a key factor in improving the enantiomeric excess of the resulting β-fluoropiperidine products. researchgate.net Similarly, in fluorocyclizations promoted by hypervalent iodine, the presence of an electrolyte additive like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) can influence the reaction's selectivity. kg.ac.rsacs.orgresearchgate.netresearchgate.net These additives can affect the reaction environment and the nature of the catalytic species, thereby exerting control over the stereochemical outcome.

Conformational Analysis and Stereochemistry of 3 Fluoropiperidine Systems

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered nitrogen heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. Similar to cyclohexane, substituents on the piperidine ring can occupy either axial or equatorial positions. In an unsubstituted piperidine, the lone pair on the nitrogen atom also has conformational preferences. The two chair conformations, one with the N-H bond axial and the other with it in an equatorial position, are interconvertible. The equatorial conformation is generally more stable. The introduction of substituents disrupts this equilibrium, and their preferred orientation is governed by a balance of steric and electronic effects.

Influence of Fluorine at the 3-Position on Conformation

The placement of a highly electronegative fluorine atom at the 3-position of the piperidine ring introduces significant stereoelectronic effects that dictate the conformational equilibrium. nih.govresearchgate.net While steric considerations might favor the larger substituent to be in the equatorial position to minimize 1,3-diaxial interactions, in the case of 3-fluoropiperidine, a notable preference for the axial orientation of the fluorine atom is often observed, particularly in the protonated form. nih.govresearchgate.net This preference is a result of a combination of stabilizing intramolecular interactions. nih.govresearchgate.net

Axial Preference of Fluorine

The tendency for the fluorine atom in this compound systems to adopt an axial position is a well-documented phenomenon driven by a combination of non-covalent interactions. nih.govresearchgate.netignited.in This counterintuitive preference, where the substituent occupies a sterically more demanding position, highlights the importance of electronic effects in determining molecular conformation.

In the protonated state (3-fluoropiperidinium cation), a strong attractive electrostatic interaction exists between the partially negative fluorine atom and the positively charged nitrogen center (C-F···HN+). nih.govignited.inlookchem.com This charge-dipole interaction is a dominant force stabilizing the conformer where the fluorine atom is in the axial position, bringing it into closer proximity to the axial N-H bond. researchgate.netnih.gov This interaction is considered a powerful directing force, energetically comparable to a hydrogen bond. capes.gov.br Studies have shown that this axial preference persists even with N-alkylation, indicating the robustness of this electrostatic attraction. researchgate.netcapes.gov.br

Hyperconjugation, specifically the donation of electron density from anti-periplanar C-H bonds into the antibonding orbitals of the C-F (σC-H → σC-F) and C-N (σC-H → σC-N) bonds, also contributes to the stabilization of the axial fluorine conformer. nih.govresearchgate.net This phenomenon, often referred to as the fluorine gauche effect, favors a gauche relationship between the electronegative fluorine and nitrogen atoms. nih.govbeilstein-journals.org While charge-dipole interactions are predominant in the protonated species, hyperconjugation plays a more significant role in the neutral (NH) and N-acyl protected analogues. researchgate.net In some cases, through-space hyperconjugative interactions between the lone pairs of the axial halogen and the antibonding orbital of the axial H-N bond have also been noted. acs.org

The conformational equilibrium of this compound systems is sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govd-nb.info Increasing solvent polarity has been shown to enhance the preference for the axial fluorine conformation. nih.govd-nb.info This is because more polar solvents can better stabilize the larger dipole moment associated with the axial conformer. nih.gov For instance, in studies of N-protected 3,5-difluoropiperidines, a switch from an equatorial to an axial preference for the fluorine atoms was observed when the solvent was changed from the less polar chloroform (B151607) to the more polar DMSO. nih.govd-nb.info Computational analyses have also suggested an increasing stability of the more polar axial conformer with increasing solvent polarity. nih.gov

Hyperconjugative Interactions (Fluorine Gauche Effect)

Conformational Stability of Substituted 3-Fluoropiperidines

For example, in cis-3-fluoro-4-methylpiperidine, both computational and experimental studies have shown a high preference for the conformer where the fluorine atom is axial. nih.govd-nb.info In this case, the steric influence of the methyl group reinforces the inherent axial preference of the fluorine atom. nih.gov However, the conformational landscape can be altered by the nature and position of the substituent. For instance, in some N-acyl protected 3-fluoropiperidines with a substituent adjacent to the nitrogen, the equatorial fluorine conformer can become more favored. nih.gov

The following tables present data from computational and experimental studies on the conformational preferences of this compound and its derivatives, illustrating the influence of N-substitution and solvent on the free energy difference (ΔG) between the equatorial and axial conformers.

Table 1: Conformational Preferences of this compound (1) and 3,5-Difluoropiperidine (B12995073) (2) Analogues

| Compound | N-Substituent | Conformer | ΔG (Gas Phase, kcal/mol) | Solvent | ΔG (Solvent, kcal/mol) | Experimental Observation in Solution |

| 1A | TFA | Axial | +1.6 | Chloroform | +0.4 | High Axial Preference |

| 1B | HCl | Axial | +4.1 | Water | +4.9 | High Axial Preference |

| 1C | H | Axial | +0.5 | Toluene | -0.1 | High Axial Preference |

| 2A | TFA | Axial | +8.0 | Chloroform | +6.2 | High Axial Preference |

| 2B | HCl | Axial | +9.9 | Water | +11.1 | High Axial Preference |

| 2C | H | Axial | +2.0 | Toluene | +1.1 | High Axial Preference |

| Data sourced from computational analysis and experimental observations. nih.govd-nb.inforesearchgate.net A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer. |

Table 2: Conformational Preferences of cis-3-Fluoro-4-methylpiperidine (3) Analogues

| Compound | N-Substituent | Conformer | ΔG (Gas Phase, kcal/mol) | Solvent | ΔG (Solvent, kcal/mol) | Experimental Observation in Solution |

| 3A | TFA | Axial | +4.2 | Chloroform | +3.5 | High Axial Preference |

| 3B | HCl | Axial | +6.7 | Water | +8.1 | High Axial Preference |

| 3C | H | Axial | +2.7 | Toluene | +2.2 | High Axial Preference |

| Data sourced from computational analysis and experimental observations. nih.govd-nb.info A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer. |

Analysis of Conformational Dynamics (e.g., Ring Inversion)

The conformational dynamics of the this compound ring are primarily characterized by the equilibrium between two chair conformations, one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The piperidine ring undergoes inversion, which allows for the interconversion of these conformers. The position of this equilibrium is dictated by a complex interplay of electrostatic interactions, hyperconjugative effects, and steric factors. nih.govresearchgate.net

In N-protonated 3-fluoropiperidinium salts, the equilibrium strongly favors the conformer with an axial fluorine. nih.govnih.gov This preference is largely attributed to a stabilizing charge-dipole interaction between the positively charged ammonium (B1175870) group (N-H⁺) and the C-F dipole. nih.govnih.gov This electrostatic attraction is powerful enough to overcome the steric repulsion that would typically disfavor an axial substituent. nih.gov The gauche arrangement of the C-F and N-H bonds in the axial conformer also leads to short C–F···H-N⁺ contacts, which are indicative of weak hydrogen bonding interactions. researchgate.net

For N-acylated or N-alkylated derivatives, the dynamics are also influenced by hyperconjugation. researchgate.net Specifically, stabilizing interactions between the nitrogen lone pair (n_N) and the antibonding orbital of the C-F bond (σ_CF), as well as between the C-H or C-C bonds on the ring and the σ_CF orbital, play a significant role. researchgate.net The relative contribution of these forces can be modulated by factors such as the N-substituent and the solvent polarity. For instance, increasing solvent polarity has been shown to shift the equilibrium towards the axial conformer in certain N-protected derivatives. nih.gov The activation energy for the ring inversion process has been studied using variable-temperature NMR, with the barrier for the cis-isomer of an N-Fmoc-protected derivative calculated to be 84.5±3.9 kJ mol⁻¹. researchgate.net

Experimental Techniques for Conformational Elucidation

The three-dimensional structure and conformational preferences of this compound systems are determined using a combination of powerful experimental techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray crystallography for the solid state are the principal methods employed for this purpose. nih.govucd.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the conformational behavior of this compound derivatives in solution. nih.govucd.ie Both ¹H and ¹⁹F NMR are used to analyze the molecule's structure. ucd.ie The analysis of coupling constants, particularly the three-bond coupling between fluorine and hydrogen (³J(¹⁹F,¹H)), provides definitive evidence for the preferred orientation of the fluorine substituent on the piperidine ring. nih.govd-nb.info In many cases, the analysis of these couplings allows for the unambiguous assignment of the fluorine atom to either an axial or equatorial position. d-nb.info Variable-temperature NMR experiments can also provide insight into the energetics of conformational exchange, such as ring inversion. researchgate.net

The magnitude of the vicinal ³J(¹⁹F,¹H) coupling constant is highly dependent on the dihedral angle between the coupled ¹⁹F and ¹H nuclei, as described by the Karplus relationship. This makes it an excellent probe for determining the stereochemistry at the C3 position of the piperidine ring. nih.govresearchgate.net

A large ³J(¹⁹F,¹H) coupling constant is characteristic of an anti-periplanar relationship (approx. 180° dihedral angle), which occurs when the fluorine atom is in an axial position and is coupled to an axial proton on an adjacent carbon (C4 or C2). nih.govresearchgate.net Conversely, a small coupling constant indicates a synclinal or gauche relationship (approx. 60° dihedral angle), which is observed when the fluorine is in an equatorial position. nih.govresearchgate.net

Studies have demonstrated this clear correlation:

For N-Pivaloyl- and N-Boc-protected 3,5-difluoropiperidine in chloroform, the fluorine atoms were found to be equatorial, with observed ³J(3-Fₐ,4-Hₐ) values of 7.3 Hz and 12.5 Hz, respectively. nih.gov

Upon changing the solvent to DMSO, which has a higher polarity, the conformation inverts to favor axial fluorine atoms, resulting in significantly larger coupling constants of 38.5 Hz and 40.4 Hz. nih.govresearchgate.net

This technique allows for a quantitative assessment of the conformational equilibrium in solution. d-nb.info

| Compound | Solvent | ³J(3-Fₐ,4-Hₐ) (Hz) | Inferred F Conformation |

|---|---|---|---|

| N-Pivaloyl-3,5-difluoropiperidine | Chloroform | 7.3 | Equatorial |

| N-Pivaloyl-3,5-difluoropiperidine | DMSO | 38.5 | Axial |

| N-Boc-3,5-difluoropiperidine | Chloroform | 12.5 | Equatorial |

| N-Boc-3,5-difluoropiperidine | DMSO | 40.4 | Axial |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation of this compound derivatives in the solid state. nih.govucd.ie This technique has been crucial in corroborating the conformational preferences deduced from NMR and computational studies. nih.gov Several crystal structures of this compound salts and derivatives have been resolved, consistently revealing a chair conformation for the piperidine ring. nih.govucd.ieresearchgate.net

For example, X-ray crystal structure determinations of 4,4-diphenyl-3-fluoropiperidinium salts (both NH₂⁺ and NMe₂⁺) confirmed that the fluorine atom occupies the axial position, even in the presence of significant steric hindrance. nih.gov Similarly, the structures of various cis- and trans-1,2-disubstituted 3-fluoropiperidines have been elucidated, providing definitive information on their relative stereochemistry and preferred ring conformation. ucd.ieresearchgate.net The absolute configuration of an enantioenriched this compound hydrochloride salt was also confirmed using X-ray analysis. acs.org These solid-state data serve as a critical benchmark for validating computational models and interpreting solution-phase NMR data. nih.govucd.ie

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone for understanding the conformational behavior of this compound systems. nih.govresearchgate.netnih.gov These methods allow for the calculation of the relative stabilities of different conformers and provide deep insights into the underlying electronic and steric interactions that govern conformational preferences. researchgate.netnih.gov Computational models can predict the experimentally observed conformer with a high degree of accuracy and are used to rationalize trends observed in NMR studies. nih.govlookchem.com

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the conformational equilibria of this compound and its derivatives. nih.govnih.gov Functionals such as M06-2X and B3LYP, combined with extended basis sets like def2-QZVPP or 6-311++G**, have been successfully applied to these systems. nih.govresearchgate.netnih.gov Calculations are typically performed for both gas-phase molecules and in solution, using a polarizable continuum model (PCM) to account for solvent effects. nih.govlookchem.com

| Analogue | Phase/Solvent | Calculated ΔG (axial → equatorial) | Experimentally Observed Conformer |

|---|---|---|---|

| 1A (N-TFA) | Gas Phase | +0.3 | Axial |

| Chloroform | +1.8 | ||

| 1B (N-HCl) | Gas Phase | +4.8 | Axial |

| Water | +1.8 | ||

| 1C (N-H) | Gas Phase | +0.6 | Axial |

| Water | +0.8 |

Ab Initio and MMFF Force Field Calculations

Computational chemistry provides powerful tools for investigating the conformational preferences of flexible molecules like this compound. Among the most utilized methods are ab initio calculations and molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF). wikipedia.org These approaches have been instrumental in elucidating the stereochemical nuances of this compound systems, particularly the unexpected preference for the axial orientation of the fluorine atom in certain derivatives. researchgate.netcapes.gov.br

Ab initio methods, which are based on quantum mechanics, aim to solve the electronic Schrödinger equation without empirical parameters, offering a high level of theory for calculating molecular properties like conformational energies. greeley.orgnih.govnih.gov On the other hand, the MMFF is a popular force field in molecular mechanics that estimates the potential energy of a molecule based on a set of parameters derived from experimental and high-level computational data. wikipedia.orguci.edu It is recognized for its broad applicability to a wide range of organic compounds. wikipedia.org

Studies employing Density Functional Theory (DFT), a type of ab initio calculation, alongside MMFF have been conducted to compare the structures and relative energies of conformers of this compound and its N-substituted derivatives. researchgate.netcapes.gov.bracs.org A significant finding from these calculations is the pronounced preference for the axial fluorine conformer in N-protonated 3-fluoropiperidinium salts. researchgate.netcapes.gov.br For the protonated form in the gas phase, the axial conformer is calculated to be more stable by a significant margin. researchgate.net For instance, in the N-protonated piperidinium (B107235) salt, the axial conformer is calculated to be stabilized by 5.4 kcal/mol. researchgate.net These computational predictions have been consistently corroborated by experimental data from NMR spectroscopy and X-ray crystallography, underscoring the predictive power of these theoretical methods. researchgate.netcapes.gov.br

Systematic computational analyses, often using DFT methods like M06-2X with a large basis set (def2-QZVPP), have been performed to rationalize the conformational behavior of various fluorinated piperidine derivatives. researchgate.net These calculations determine the free enthalpy differences (ΔG) between the equatorial and axial conformers, providing a quantitative measure of their relative stability. The results consistently predict the experimentally observed conformer in almost all cases. researchgate.netd-nb.info

The tables below summarize the calculated free enthalpy differences between the equatorial and axial conformers for this compound and its derivatives under different conditions, illustrating the strong preference for the axial fluorine orientation in solution.

Table 1: Conformational Preferences of this compound (1) and its Analogues The free enthalpy differences (ΔG) between the equatorial and axial conformer are presented as ΔGSolvent (ΔGGas Phase) in kcal/mol. A positive value indicates a preference for the axial conformer. Data sourced from researchgate.netnih.gov.

| Compound | N-Substituent | Conformer | ΔG (Gas Phase) (kcal/mol) | Solvent | ΔG (Solvent) (kcal/mol) |

| 1A | TFA | Axial | -0.1 | Chloroform | +1.4 |

| 1B | HCl | Axial | +4.9 | Water | +4.9 |

| 1C | H | Axial | +0.2 | Toluene | +0.2 |

Table 2: Conformational Preferences of cis-3-Fluoro-4-methylpiperidine (3) and its Analogues The free enthalpy differences (ΔG) are presented in kcal/mol. A positive value indicates a preference for the diequatorial conformer, while a negative value indicates a preference for the diaxial conformer. Data sourced from researchgate.netd-nb.info.

| Compound | N-Substituent | Conformer | ΔG (Gas Phase) (kcal/mol) | Solvent | ΔG (Solvent) (kcal/mol) |

| 3A | TFA | Diaxial | +0.4 | Chloroform | -1.1 |

| 3B | HCl | Diaxial | +4.7 | Water | -0.8 |

| 3C | H | Diaxial | +0.5 | Chloroform | +0.1 |

These calculations reveal that while gas-phase energies provide a baseline, interactions with the surrounding medium, as modeled by solvation, are critical for accurately predicting conformational equilibria. researchgate.net

Solvation Models in Computational Studies

The conformational landscape of this compound derivatives is not only governed by intramolecular forces but is also significantly influenced by the surrounding solvent environment. researchgate.netnih.govresearchgate.net Computational studies have demonstrated that solvation and solvent polarity are major factors in stabilizing specific conformers, sometimes even inverting the preferences observed in the gas phase. nih.govresearchgate.net Therefore, the inclusion of solvation models in theoretical calculations is essential for achieving accurate predictions that align with experimental observations in solution. umn.edu

Implicit solvation models are a computationally efficient method to account for solvent effects. sci-hub.sefaccts.de These models treat the solvent as a continuous medium with a specific dielectric constant (ε), rather than explicitly representing individual solvent molecules. sci-hub.se The Polarizable Continuum Model (PCM) is a widely used example, where the solute is placed in a cavity within the solvent continuum, and the electrostatic interaction between the solute and the solvent is calculated. researchgate.netfaccts.de

For this compound systems, computational studies have utilized PCM to model solvents such as chloroform and water. researchgate.netnih.gov The results highlight that the preference for the axial fluorine conformer in protonated species is strongly influenced by the solvent. researchgate.net In the gas phase, the stability of the axial conformer in fluoropiperidinium cations is largely attributed to electrostatic charge-dipole interactions. researchgate.net However, in an aqueous solution, these direct interactions are attenuated, and other forces like hyperconjugation gain relevance. researchgate.net

The significant role of the solvent is clearly demonstrated in studies of N-protected 3,5-difluoropiperidines. nih.gov For instance, computational and experimental data for Pivaloyl (Piv) and tert-butoxycarbonyl (Boc) protected derivatives show that the fluorine atoms prefer an equatorial orientation in a low-polarity solvent like chloroform (ε=4.81). nih.gov However, upon increasing the solvent polarity by switching to dimethyl sulfoxide (B87167) (DMSO, ε=46.7), the conformational equilibrium inverts, favoring the axial orientation of the fluorine atoms. nih.gov This solvent-dependent conformational switching underscores the necessity of employing appropriate solvation models in computational analyses.

Table 3: Effect of Solvent Polarity on Conformational Preference of N-Boc-3-fluoropiperidine The calculated free enthalpy difference (ΔGa-e) between the axial and equatorial conformers demonstrates the increasing stability of the axial conformer with increasing solvent polarity. Data sourced from d-nb.infonih.gov.

| Solvent | Dielectric Constant (ε) | ΔGa-e (kcal/mol) |

| Benzene (B151609) | 2.3 | +0.2 |

| Chloroform | 4.8 | +0.5 |

| Dichloromethane | 8.9 | +0.6 |

| DMSO | 46.7 | +0.8 |

| Water | 78.4 | +0.8 |

Medicinal Chemistry and Pharmacological Applications of 3 Fluoropiperidine Derivatives

3-Fluoropiperidine as a Key Building Block in Drug Development

The this compound moiety is a highly valued structural unit in medicinal chemistry, serving as a key building block for the synthesis of a wide array of pharmacologically active agents. smolecule.comnottingham.ac.ukvietnamjournal.ru Its utility stems from the strategic incorporation of a fluorine atom into the common piperidine (B6355638) ring, a heterocycle prevalent in numerous FDA-approved small-molecule drugs. googleapis.comgoogleapis.com The piperidine scaffold itself is present in a significant percentage of azaheterocyclic therapeutics, making its fluorinated analogues particularly relevant for drug development. googleapis.com

The development timeline for these derivatives highlights their growing importance in creating new therapeutic agents.

Table 1: Selected this compound Building Blocks in Drug Discovery Data is illustrative and compiled from multiple research contexts.

| Building Block Name | Application Area | Reference |

|---|---|---|

| (R)-3-Fluoropiperidine hydrochloride | Synthesis of various pharmaceutical medicines and agrochemicals. | nottingham.ac.uk |

| cis-1-Boc-3-fluoropiperidin-4-ol | Enantioselective synthesis of pharmacologically active compounds. | semanticscholar.orgnih.gov |

| 1,4-disubstituted 3-[18F]fluoropiperidines | Development of radiotracers for PET imaging, specifically for NR2B NMDA receptors. | chim.itresearchgate.net |

| 2-allyl-3-fluoropiperidines | Synthesis of 3-fluorinated analogues of natural products like pelletierine (B1199966) and coniine. | google.com |

Modulating Biological Activity through Fluorine Introduction

The introduction of a fluorine atom at the 3-position of the piperidine ring is a strategic decision in medicinal chemistry aimed at modulating a compound's biological and physicochemical properties. googleapis.com Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance drug-like qualities. googleapis.com

One of the most significant effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. googleapis.commolaid.com The electron-withdrawing nature of the fluorine atom reduces the pKa of the nearby nitrogen, which can have a profound and beneficial impact on a drug's pharmacokinetic profile. googleapis.commolaid.com For instance, in a series of 5-HT1D receptor ligands, this reduction in basicity led to dramatically improved oral absorption. molaid.com

Furthermore, the C-F bond can enhance metabolic stability. googleapis.com It can serve as a bioisosteric replacement for a hydrogen or a hydroxyl group at a site that is prone to metabolic degradation, thereby preventing unwanted metabolism and prolonging the drug's action. googleapis.comgoogle.com Fluorine's presence can also modify the conformational preferences of the piperidine ring, which is critical for optimizing binding interactions with biological targets. google.com The fluorine atom's preference for a gauche orientation is often used to create conformationally defined building blocks for drug design. nih.gov

Table 2: Effects of Fluorine Introduction on Piperidine Derivatives This table summarizes general findings from medicinal chemistry research.

| Property Modified | Effect of Fluorination | Consequence in Drug Design | Reference |

|---|---|---|---|

| Basicity (pKa) | Reduction of the piperidine nitrogen's pKa. | Improved oral absorption and bioavailability. | googleapis.commolaid.com |

| Metabolic Stability | Blocks sites susceptible to metabolic attack (e.g., C-H oxidation). | Increased half-life and prevention of metabolism. | googleapis.comgoogle.com |

| Conformational Properties | Influences ring conformation, often favoring a specific geometry (e.g., axial fluorine). | Enhances binding affinity and selectivity to the target protein. | google.comnih.govnih.gov |

| Lipophilicity | Increases local lipophilicity. | Can improve membrane permeability and tissue distribution. | google.com |

| Binding Interactions | Can participate in non-covalent interactions (e.g., dipole-dipole) with the target. | Strengthens ligand-receptor binding. | googleapis.com |

Specific Pharmacological Targets and Mechanisms of Action

The this compound scaffold has been incorporated into inhibitors targeting a variety of enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are frequently implicated in disease.

Derivatives of this compound have been successfully employed in the design of inhibitors for the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). googleapis.comsemanticscholar.org These enzymes are critical components of cytokine signaling pathways that drive inflammatory and autoimmune responses. nih.govnih.gov The synthesis of potent JAK inhibitors has utilized chiral amino-fluoropiperidine building blocks. googleapis.comgoogle.com For example, a key intermediate, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, was used to create potent JAK1 inhibitors. googleapis.com Similarly, another derivative was incorporated into tricyclic fused thiophene (B33073) compounds designed as JAK inhibitors. molaid.com This approach has been instrumental in the efficient and practical synthesis of established JAK inhibitors like (R)-tofacitinib. semanticscholar.org

The selective incorporation of a fluorine atom at the 3-position of the piperidine ring has proven to be an effective strategy for developing compounds that target Spleen Tyrosine Kinase (SYK), Calcitonin Gene-Related Peptide (CGRP) receptor, and MET kinase. googleapis.com

SYK Kinase: Inhibitors of SYK are investigated for the treatment of inflammatory diseases and certain cancers.

CGRP Receptor: Antagonists of the CGRP receptor are used for the treatment of migraines. The synthesis of a CGRP receptor antagonist was achieved via an asymmetric synthesis of a 3-fluoro-4-aminopiperidine derivative. nih.gov

MET Kinase: This kinase is a target in oncology, and this compound-containing molecules have been explored for their inhibitory potential. googleapis.com

The this compound moiety has also been explored in the context of Bcr-Abl kinase inhibitors. The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). nih.gov While many Bcr-Abl inhibitors are based on other scaffolds, patent literature describes 2-(2,6-dioxo-3-fluoropiperidine-3-yl) isoindoline (B1297411) derivatives as having potential utility in this area. googleapis.com This suggests that the unique properties conferred by the fluoropiperidine ring may offer advantages in targeting the Bcr-Abl kinase domain, including mutant forms that are resistant to first-generation therapies. nih.gov

Table 3: Summary of Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|---|

| Kinase | Janus Kinases (JAK1, JAK3) | Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Core structural component of the inhibitor. | googleapis.comsemanticscholar.org |

| Kinase | SYK Kinase | Inflammatory Diseases, Oncology | Improves pharmacological properties of the inhibitor. | googleapis.com |

| Receptor | CGRP Receptor | Migraine | Key building block for receptor antagonists. | googleapis.comnih.gov |

| Kinase | MET Kinase | Oncology | Enhances metabolic stability and modulates basicity. | googleapis.com |

| Kinase | Bcr-Abl Kinase | Oncology (CML) | Component of novel isoindoline-based inhibitors. | googleapis.com |

SYK, CGRP, and MET Kinase

Receptor Interactions

The versatility of the this compound scaffold is evident in its derivatives' ability to interact with a diverse range of receptors, leading to potential therapeutic applications in several key areas of neuroscience and beyond.

NR2B NMDA Receptor Visualization (Radiotracers)

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of glutamatergic neurotransmission, and its dysfunction is implicated in numerous neurological and psychiatric disorders. The NR2B subunit, in particular, has been a target for therapeutic intervention. The development of selective radiotracers for positron emission tomography (PET) imaging of the NR2B subunit is essential for understanding its role in disease and for the development of new drugs. capes.gov.brnih.gov

The this compound moiety has been identified as a valuable building block in the creation of these PET radiotracers. nih.gov Researchers have synthesized diastereoisomeric compounds, specifically [¹⁸F]cis- and [¹⁸F]trans-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoro-piperidine-1-carboxylates, as potential subtype-selective PET radiotracers for imaging the NR2B subunit. capes.gov.brnih.gov In vitro studies using rat brain sections demonstrated that these radioligands exhibit high specific binding in regions rich in NR2B/NMDA receptors. capes.gov.brnih.gov The measured lipophilicity (logD7.4) and binding potential (Bmax/Kd) values indicated that these tracers possess suitable properties for PET imaging. capes.gov.brnih.gov

While the in vivo evaluation of some initial 3-[¹⁸F]fluoropiperidine-based radiotracers showed minimal brain uptake, which is not ideal for imaging NR2B NMDA receptors in the living brain, the stability of the fluorine-18 (B77423) atom at the 3-position was confirmed, as no radiodefluorination was observed. nih.gov This stability suggests that the 1,4-disubstituted 3-[¹⁸F]fluoropiperidine scaffold holds promise for the development of other PET radiotracers, even if the initial candidates for NR2B imaging require further optimization. nih.gov

Table 1: Investigated this compound Derivatives for NR2B NMDA Receptor Imaging

| Compound Name | Target | Key Findings |

|---|---|---|

| [¹⁸F]cis-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoro-piperidine-1-carboxylate | NR2B subunit of NMDA receptor | High specific binding in NR2B-rich regions in vitro. capes.gov.brnih.gov |

| [¹⁸F]trans-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoro-piperidine-1-carboxylate | NR2B subunit of NMDA receptor | High specific binding in NR2B-rich regions in vitro. capes.gov.brnih.gov |

| 1,4-disubstituted 3-[¹⁸F]fluoropiperidines | NR2B subunit of NMDA receptor | Stable radiolabeling, but minimal brain uptake in initial in vivo studies. nih.gov |

T-type Calcium Channels (Antagonists)

T-type calcium channels are implicated in a variety of neurological and psychiatric conditions, making them an attractive target for drug discovery. wipo.int A novel series of potent and selective T-type calcium channel antagonists based on a 1,4-substituted piperidine scaffold has been developed. nih.govacs.org

Through optimization of initial screening leads, researchers discovered that introducing a fluorine atom at the 3-axial position of the piperidine ring significantly improved the selectivity profile of these compounds. nih.govacs.org One such compound, a 3-axial fluoropiperidine derivative, demonstrated good oral bioavailability and brain penetration. nih.govacs.org In a preclinical model of absence epilepsy, this compound showed a significant reduction in seizure activity. nih.govacs.org It was also found to be effective in models of essential tremor and Parkinson's disease, highlighting the potential of this compound-containing molecules as treatments for various neurological disorders. nih.govacs.org

Table 2: this compound Derivative as a T-type Calcium Channel Antagonist

| Compound Class | Target | Key Findings |

|---|---|---|

| 1,4-substituted 3-axial fluoropiperidine | T-type calcium channels | Potent and selective antagonist with good oral bioavailability and brain penetration. nih.govacs.org Effective in preclinical models of epilepsy, essential tremor, and Parkinson's disease. nih.govacs.org |

5HT1D Receptor Ligands

The serotonin (B10506) (5-HT) system is a complex network of receptors that plays a key role in regulating mood, cognition, and various physiological processes. nih.govdiscngine.com The 5-HT1D receptor, in particular, has been a target for the development of treatments for conditions like migraine. The design of selective ligands for this receptor subtype is an ongoing area of research. While the provided information does not detail specific this compound derivatives as 5-HT1D receptor ligands, the structural similarities between various biogenic amine receptors suggest that this scaffold could potentially be adapted to target this receptor. The development of selective 5-HT1D ligands is a continuing effort in medicinal chemistry. guidetopharmacology.org

5-HT2A and D2 Receptors (Antipsychotic Profile)

The interaction with both serotonin 5-HT2A and dopamine (B1211576) D2 receptors is a hallmark of many atypical antipsychotic drugs. psychopharmacologyinstitute.combiorxiv.org The balance of activity at these two receptors is thought to contribute to the therapeutic efficacy of these drugs against the symptoms of schizophrenia, while potentially reducing the risk of extrapyramidal side effects associated with older, typical antipsychotics. psychopharmacologyinstitute.comnih.govnih.gov

The blockade of 5-HT2A receptors is believed to modulate dopamine release, which may contribute to the improved side-effect profile of atypical antipsychotics. psychopharmacologyinstitute.comnih.gov While specific this compound derivatives targeting both 5-HT2A and D2 receptors are not explicitly detailed in the provided context, the piperidine core is a common structural motif in many antipsychotic agents. The introduction of a fluorine atom could modulate the pharmacokinetic and pharmacodynamic properties of such compounds, potentially leading to improved antipsychotic profiles.

Table 3: Receptor Interactions and Potential Antipsychotic Profile

| Receptors | Relevance to Antipsychotic Profile |

|---|---|

| 5-HT2A | Blockade is a key feature of atypical antipsychotics, potentially reducing extrapyramidal side effects. psychopharmacologyinstitute.comnih.gov |

| D2 | Antagonism is central to the therapeutic effect of most antipsychotics. psychopharmacologyinstitute.comnih.gov |

PDE4 Inhibitors for Anti-inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. nih.govfrontiersin.org PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells. frontiersin.org

While the direct incorporation of a this compound moiety into currently approved PDE4 inhibitors like roflumilast, apremilast, and crisaborole (B606811) is not mentioned, the development of novel PDE4 inhibitors is an active area of research. nih.govmdpi.com The piperidine ring is a versatile scaffold in medicinal chemistry, and the introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability and binding affinity. Therefore, the exploration of this compound derivatives as potential PDE4 inhibitors for inflammatory conditions remains a plausible avenue for future drug discovery efforts.

Carbonic Anhydrase II Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. tandfonline.comnih.gov A series of fluorinated piperidines incorporating tertiary benzenesulfonamide (B165840) moieties have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. tandfonline.com

These studies revealed that this class of compounds exhibited a remarkable and previously unreported selectivity for the cytosolic isoform hCA II. tandfonline.comtandfonline.com This selectivity is noteworthy as it could lead to more targeted therapies with fewer side effects. While these specific compounds were synthesized using superacid chemistry, the findings highlight the potential of fluorinated piperidine scaffolds in the design of selective enzyme inhibitors. tandfonline.com The inhibitory activity of these compounds was found to be dependent on the substitution pattern of the molecule. researchgate.net

Table 4: this compound Derivatives as Carbonic Anhydrase II Inhibitors

| Compound Class | Target | Key Findings |

|---|---|---|

| Fluorinated piperidines with tertiary benzenesulfonamide moieties | Carbonic Anhydrase II (hCA II) | Showed high selectivity for hCA II over other isoforms. tandfonline.comtandfonline.com |

AMPK Activation

The introduction of a this compound moiety has been explored as a strategy to modulate the properties of activators of 5'-AMP-activated protein kinase (AMPK), a key enzyme in regulating cellular energy homeostasis. Activation of AMPK is a therapeutic target for metabolic diseases like type II diabetes.